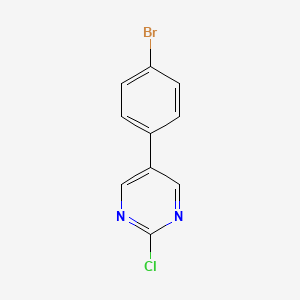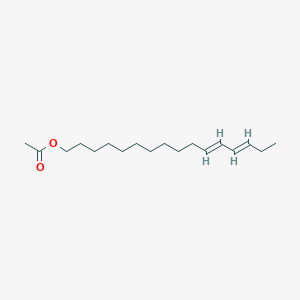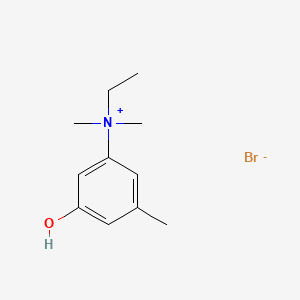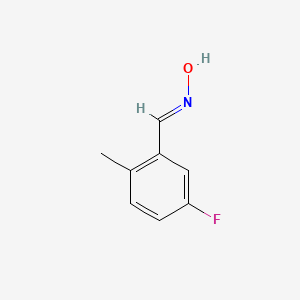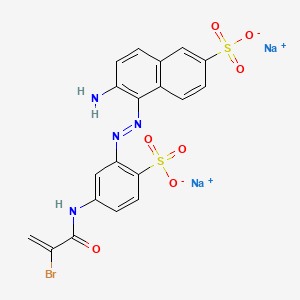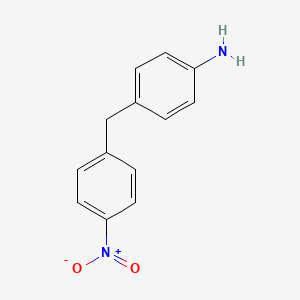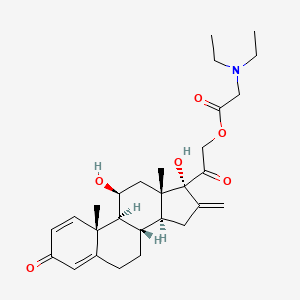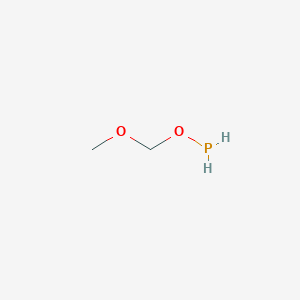
Methoxymethoxyphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethoxyphosphane, with the chemical formula C2H7O2P, is an organophosphorus compound It is known for its unique structure, which includes a methoxy group attached to a phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxymethoxyphosphane can be synthesized through the reaction of methanol with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus trichloride to this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethoxyphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxymethoxyphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methoxymethoxyphosphane involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyphosphane: Similar structure but lacks the additional methoxy group.
Dimethoxyphosphane: Contains two methoxy groups attached to the phosphane core.
Trimethoxyphosphane: Contains three methoxy groups attached to the phosphane core.
Uniqueness
Methoxymethoxyphosphane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C2H7O2P |
|---|---|
Molekulargewicht |
94.05 g/mol |
IUPAC-Name |
methoxymethoxyphosphane |
InChI |
InChI=1S/C2H7O2P/c1-3-2-4-5/h2,5H2,1H3 |
InChI-Schlüssel |
HYAVECJKLVKVCR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



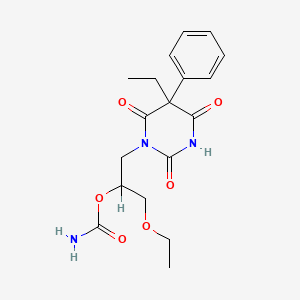

![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)

